molecular formula C10H10ClN3O3 B3057647 Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832740-93-9

Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3057647
CAS No.: 832740-93-9
M. Wt: 255.66
InChI Key: ZINOIHGRBXAXAT-UHFFFAOYSA-N
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Description

Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is a part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core. This core is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions involving the triazole-pyrimidine hybrid . The reactions involve the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Scientific Research Applications

Chemical Synthesis and Transformation
The compound has been utilized in the preparation of diverse heterocyclic systems. For example, Youssef et al. (2011) demonstrated its transformation into 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one through hydrolysis and cyclization processes. This transformation lays the groundwork for further chemical reactions leading to various heterocyclic compounds with potential biological applications Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, A. A. (2011). Preparation and Reactions of 2‐Methyl‐7‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐arylthiazolo[3,2‐a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one. Chinese Journal of Chemistry, 29, 1473-1482.

In another study, the same research group synthesized related fused heterocyclic systems from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, showcasing the versatility of the compound in the synthesis of biologically important heterocycles Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, A. A. (2013). Synthesis of Some New Heterocycles Derived from Ethyl 7‐Amino‐3‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐aryl‐5H‐thiazolo[3,2‐a]pyrimidine‐6‐carboxylate of Biological Importance. Journal of Heterocyclic Chemistry, 50, 179-187.

Biological Activity Evaluation
The biological activities of compounds synthesized from Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate have been evaluated against various microorganisms. The studies reveal that some of these compounds exhibit significant biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, indicating potential applications in developing new antimicrobial agents Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, A. A. (2011). Preparation and Reactions of 2‐Methyl‐7‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐arylthiazolo[3,2‐a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one. Chinese Journal of Chemistry, 29, 1473-1482.

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound has promising neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 7-(chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-2-17-10(16)7-5-12-14-6(4-11)3-8(15)13-9(7)14/h3,5H,2,4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINOIHGRBXAXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135337
Record name Ethyl 7-(chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-93-9
Record name Ethyl 7-(chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

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